molecular formula C10H8BrNO B2695553 3-Bromo-2-methylquinolin-4-OL CAS No. 65673-88-3

3-Bromo-2-methylquinolin-4-OL

Cat. No.: B2695553
CAS No.: 65673-88-3
M. Wt: 238.084
InChI Key: RPUCDXLAFUWPHF-UHFFFAOYSA-N
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Description

3-Bromo-2-methylquinolin-4-OL is a quinoline derivative with the molecular formula C10H8BrNO. It is a nitrogen-containing heterocyclic compound that exhibits a variety of biological activities. Quinoline derivatives, including this compound, are widely used in medicinal chemistry due to their diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methylquinolin-4-OL typically involves the bromination of 2-methylquinolin-4-OL. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methylquinolin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-methylquinolin-4-OL derivatives with different substituents at the 3-position.

    Oxidation: Formation of quinoline-4-one derivatives.

    Reduction: Formation of 2-methylquinolin-4-OL.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methylquinolin-4-OL involves its interaction with specific molecular targets, such as enzymes and receptors. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The compound may also interact with other cellular pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-methylquinolin-4-OL is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine substituent can enhance the compound’s ability to participate in substitution and coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

3-bromo-2-methyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-9(11)10(13)7-4-2-3-5-8(7)12-6/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUCDXLAFUWPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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